![molecular formula C17H16N6O2 B10997397 N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide](/img/structure/B10997397.png)
N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide
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Description
N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a useful research compound. Its molecular formula is C17H16N6O2 and its molecular weight is 336.3 g/mol. The purity is usually 95%.
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Biological Activity
N-(1H-indol-6-yl)-3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features an indole moiety linked to a triazolo-pyridazine structure through a propanamide chain. The synthesis typically involves acylation reactions that can modify the indole structure to enhance biological activity. Various synthetic pathways have been explored to optimize yield and purity, which are crucial for subsequent biological testing.
Table 1: Chemical Structure
Component | Structure |
---|---|
Indole | Indole Structure |
Triazolo-pyridazine | Triazolo-pyridazine Structure |
Propanamide | Propanamide Structure |
Antitumor Activity
Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines including:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The compound's mechanism involves inducing apoptosis and inhibiting cell proliferation. For instance, one study reported an IC50 value of approximately 14.31 µM against MCF-7 cells, indicating potent cytotoxicity.
Anti-inflammatory Properties
The compound also shows promise as an anti-inflammatory agent. It has been shown to inhibit pro-inflammatory cytokines in vitro, suggesting a potential application in treating inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways related to inflammation.
The biological activity of this compound is primarily mediated through:
- Inhibition of cell cycle progression : The compound interferes with the normal cell cycle, leading to cell death.
- Induction of apoptosis : It activates intrinsic apoptotic pathways, which are crucial for eliminating cancerous cells.
- Modulation of signaling pathways : The compound affects various signaling cascades involved in inflammation and tumorigenesis.
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of this compound on the HT-29 colorectal cancer cell line. The results showed a dose-dependent inhibition of cell growth with significant apoptosis observed at higher concentrations.
Study 2: Anti-inflammatory Activity
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of acute inflammation. The results indicated a reduction in edema and inflammatory markers compared to control groups, supporting its potential therapeutic use in inflammatory conditions.
Table 2: Summary of Biological Activities
Activity Type | Cell Line/Model | IC50 Value (µM) | Observations |
---|---|---|---|
Antitumor | MCF-7 | 14.31 | Induces apoptosis |
Antitumor | A549 | 8.55 | Significant cytotoxicity |
Anti-inflammatory | Mouse Model | N/A | Reduced edema and cytokines |
Properties
Molecular Formula |
C17H16N6O2 |
---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanamide |
InChI |
InChI=1S/C17H16N6O2/c1-25-17-7-5-15-21-20-14(23(15)22-17)4-6-16(24)19-12-3-2-11-8-9-18-13(11)10-12/h2-3,5,7-10,18H,4,6H2,1H3,(H,19,24) |
InChI Key |
STAXJUXBLOAAKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NN2C(=NN=C2CCC(=O)NC3=CC4=C(C=C3)C=CN4)C=C1 |
Origin of Product |
United States |
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